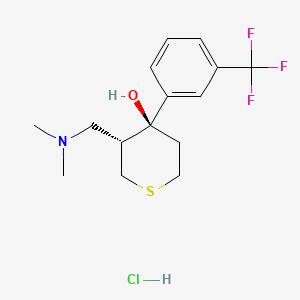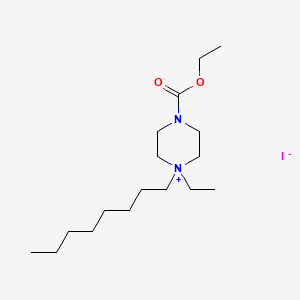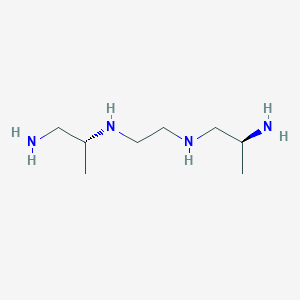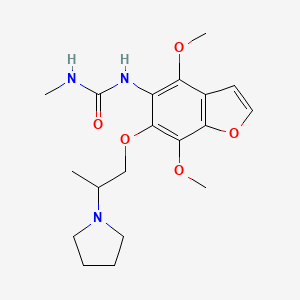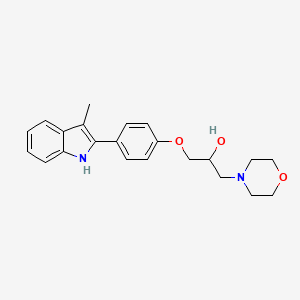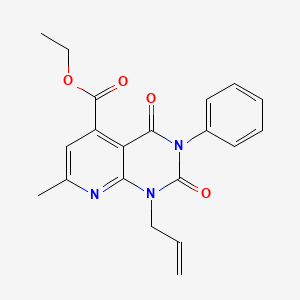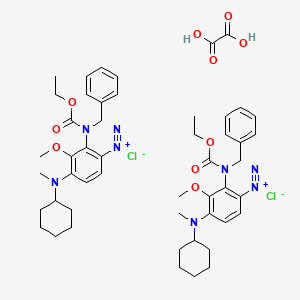
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique diazonium chloride group, which is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate typically involves multiple steps. The process begins with the preparation of the benzyl(ethoxycarbonyl)amino and cyclohexylmethylamino intermediates. These intermediates are then coupled with a methoxybenzene derivative under controlled conditions to form the desired diazonium chloride compound. The final step involves the formation of the oxalate salt, which is achieved by reacting the diazonium chloride with oxalic acid under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitrobenzene derivatives, aminobenzene derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in diazotization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate involves the formation of reactive intermediates, such as free radicals or cations, which interact with molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-aminophenyl) disulfide: Known for its use in the synthesis of benzothiazole derivatives.
Bis(amino alcohol)oxalamides: Used for the preconcentration of trace metals in analytical chemistry.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)disulfide: Utilized in ring-chain equilibria studies and polymer chemistry.
Uniqueness
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate is unique due to its specific diazonium chloride group, which imparts high reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
94442-07-6 |
|---|---|
Formule moléculaire |
C50H64Cl2N8O10 |
Poids moléculaire |
1008.0 g/mol |
Nom IUPAC |
2-[benzyl(ethoxycarbonyl)amino]-4-[cyclohexyl(methyl)amino]-3-methoxybenzenediazonium;oxalic acid;dichloride |
InChI |
InChI=1S/2C24H31N4O3.C2H2O4.2ClH/c2*1-4-31-24(29)28(17-18-11-7-5-8-12-18)22-20(26-25)15-16-21(23(22)30-3)27(2)19-13-9-6-10-14-19;3-1(4)2(5)6;;/h2*5,7-8,11-12,15-16,19H,4,6,9-10,13-14,17H2,1-3H3;(H,3,4)(H,5,6);2*1H/q2*+1;;;/p-2 |
Clé InChI |
CWKSREJFEQFQFE-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.C(=O)(C(=O)O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


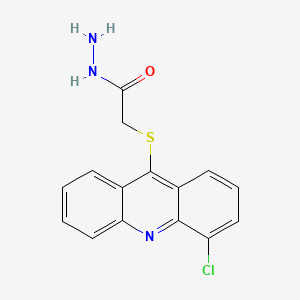
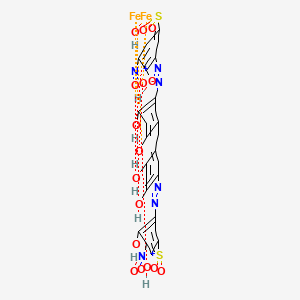

![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

